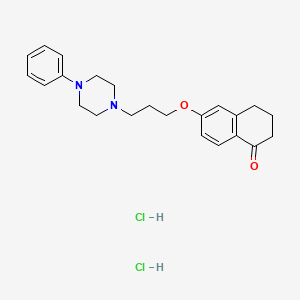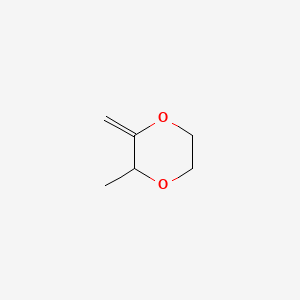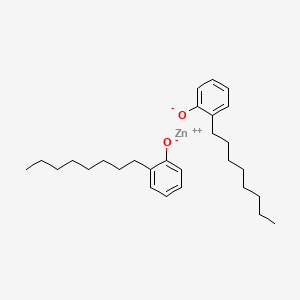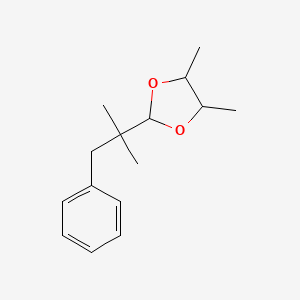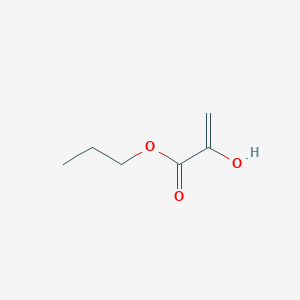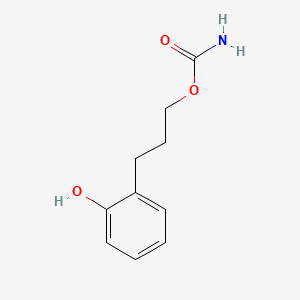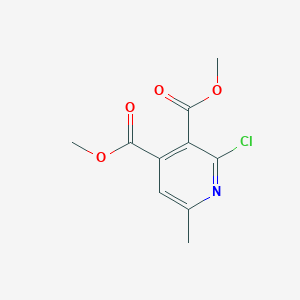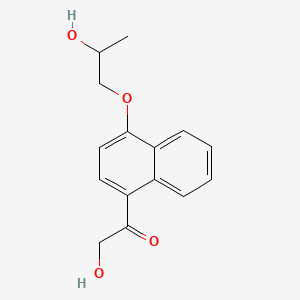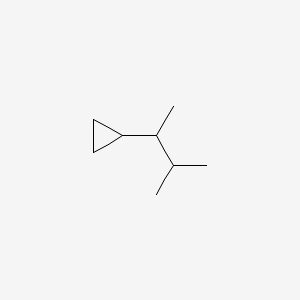
(1,2-Dimethylpropyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dimethylpropyl)cyclopropane is an organic compound with the molecular formula C8H16. It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is also known by its IUPAC name, (3-Methyl-2-butanyl)cyclopropane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylpropyl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of alkenes with carbenes or carbenoid reagents. For example, the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu), can be employed to generate the cyclopropane ring .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1,2-Dimethylpropyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes.
Aplicaciones Científicas De Investigación
(1,2-Dimethylpropyl)cyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropanes.
Medicine: Research into cyclopropane derivatives has potential implications for drug development.
Industry: Cyclopropanes are used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (1,2-Dimethylpropyl)cyclopropane involves its interaction with various molecular targets. The strained three-membered ring structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions often involve the breaking of the cyclopropane ring, leading to the formation of new bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cyclopropane, with no substituents.
Methylcyclopropane: A cyclopropane with a single methyl group.
Ethylcyclopropane: A cyclopropane with an ethyl group.
Uniqueness
(1,2-Dimethylpropyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
6976-27-8 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
3-methylbutan-2-ylcyclopropane |
InChI |
InChI=1S/C8H16/c1-6(2)7(3)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
JSDZSLGMRRSAHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


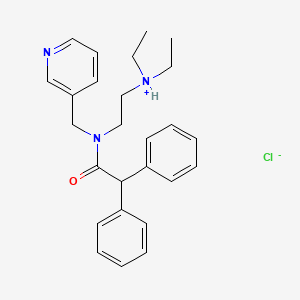
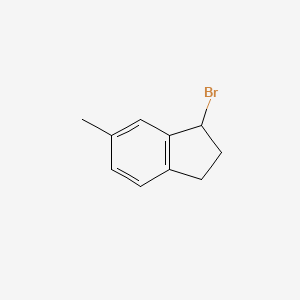
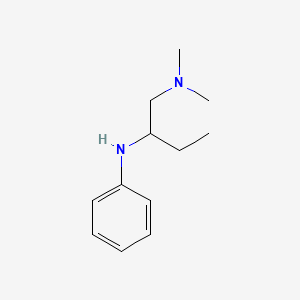
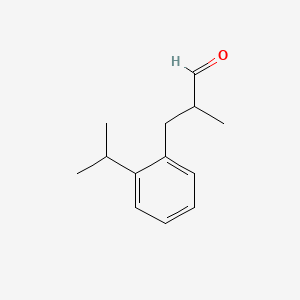
![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
